2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile
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Overview
Description
“2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, like “this compound”, involves the condensation of 5-amino-1,3,4-thiadiazole-2-sulphonamide with 7-diethylamino-3-bromoacetyl-2H-chromen-2-one under reflux in dry ethanol . The Mannich reaction of imidazo[2,1-b][1,3,4]thiadiazole with different cyclic secondary amines (morpholine, piperidine, and pyrrolidine) is also involved .Molecular Structure Analysis
The thiazole ring in the imidazo[2,1-b]thiazole structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical and Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Cytotoxic Potency in Cancer Research
Research involving acrylonitriles, similar in structure to 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile, has shown significant applications in cancer research. For instance, a study by Sa̧czewski et al. (2004) synthesized acrylonitriles with various nitrogen heterocyclics and tested their in vitro cytotoxic potency on human cancer cell lines. These compounds exhibited notable cytotoxic activities, potentially indicating their use in cancer therapy (Sa̧czewski et al., 2004).
Structural Analysis and Synthesis
The structural and synthetic aspects of benzimidazole-substituted acrylonitriles, related to the chemical , were explored by Hranjec et al. (2009). This study provides insights into the synthesis and crystal structures of benzimidazole compounds, which are key in understanding the chemical behavior and potential applications of such compounds (Hranjec et al., 2009).
Chemosensor Applications
Another significant application is in the development of chemosensors. Hranjec et al. (2012) described the synthesis, crystal structure, and spectroscopic characterization of benzimidazoles and benzimidazoquinolines. These compounds showed potential as chemosensors for different cations, indicating a possible role in detecting and measuring chemical substances (Hranjec et al., 2012).
Antiinflammatory Activity
Lantos et al. (1984) researched the antiinflammatory activity of dihydroimidazo[2,1-b]thiazoles. These compounds showed promising results in cell-mediated immunity and antiinflammatory potency, suggesting potential therapeutic applications in inflammatory diseases (Lantos et al., 1984).
Nonlinear Optical Limiting
A study by Anandan et al. (2018) on donor-acceptor substituted thiophene dyes, closely related to the chemical structure of interest, demonstrated their potential in nonlinear optical limiting. This has implications for developing materials for optical communications and sensor protection (Anandan et al., 2018).
Mechanism of Action
While the specific mechanism of action for “2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile” is not explicitly mentioned in the search results, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a wide range of pharmacological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The compounds bearing imidazo[2,1-b]thiazole scaffolds have shown promising results in various fields, especially in medicinal chemistry . Therefore, further studies to increase the library of imidazo[2,1-b]thiazole derivatives for deeper understanding of the relationship between biological activity of the compounds and their structures could be a potential future direction .
Properties
IUPAC Name |
(Z)-2-phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-14-17(15-7-3-1-4-8-15)13-18-19(16-9-5-2-6-10-16)22-20-23(18)11-12-24-20/h1-13H/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYKKVANYXMBM-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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